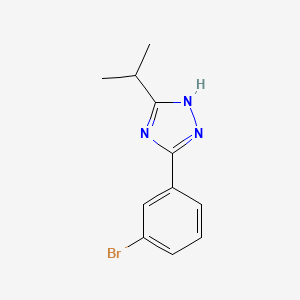

3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

説明

3-(3-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-bromophenyl group at position 3 and an isopropyl group at position 3. The isopropyl group contributes to increased lipophilicity, which may improve membrane permeability in pharmacological contexts. This compound is structurally related to several bioactive triazole derivatives, making it a candidate for exploration in medicinal chemistry and materials science.

特性

分子式 |

C11H12BrN3 |

|---|---|

分子量 |

266.14 g/mol |

IUPAC名 |

3-(3-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3,(H,13,14,15) |

InChIキー |

DTPLAIMZGHBXNI-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)Br |

製品の起源 |

United States |

準備方法

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromobenzylamine with isopropyl isocyanate under appropriate conditions. The reaction proceeds via nucleophilic substitution at the isocyanate carbon, resulting in the formation of the desired triazole product .

化学反応の分析

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of the nitrogen atoms.

Reduction: Reduction of the triazole ring can occur, yielding different products.

Substitution: The bromine atom in the phenyl group can be substituted with other functional groups.

Common Reagents: Reagents like , , and are often employed.

Major Products: Depending on the reaction conditions, different products may form, including derivatives of the triazole ring or modified phenyl groups.

科学的研究の応用

Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Triazoles have been investigated as antifungal, antiviral, and anticancer agents.

Bioconjugation: The triazole ring’s stability and reactivity make it useful for bioconjugation and labeling purposes.

Agrochemicals: Some triazole derivatives exhibit pesticidal properties.

作用機序

The exact mechanism of action for 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. its effects likely involve interactions with biological targets (e.g., enzymes, receptors) or disruption of cellular processes.

類似化合物との比較

Table 1: Key Structural Features and Properties of Comparable Triazole Derivatives

Key Observations:

Substituent Position : The position of the bromophenyl group (meta vs. para/ortho) significantly impacts electronic and steric profiles. For example, 3-(3-bromophenyl) derivatives exhibit distinct reactivity compared to 4-(4-bromophenyl) analogs due to resonance effects and steric hindrance .

Functional Groups : The presence of thione (-S-) or sulfanyl (-S-) groups enhances hydrogen-bonding capacity and metal coordination, as seen in compounds from and , which may improve antimicrobial activity .

Challenges and Opportunities

- Further in vitro assays are needed.

- Synthetic Optimization : Current methods for triazole synthesis (e.g., ) often require palladium catalysts, which may limit scalability. Green chemistry approaches could address this .

生物活性

3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological effects, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN3 |

| Molecular Weight | 284.14 g/mol |

| IUPAC Name | 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole |

| Canonical SMILES | CC(C)N1C(=N)N=C(N=N1)C2=CC(=CC=C2)Br |

The biological activity of 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Triazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of the bromophenyl group may enhance its lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.

- Anticancer Activity : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound may modulate signaling pathways involved in cell proliferation and survival.

Biological Assays and Findings

Recent studies have evaluated the biological activity of similar triazole derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that triazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds similar to 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole showed IC50 values ranging from 10 µM to 30 µM against human cancer cells .

- Anti-inflammatory Effects : Compounds in the triazole family have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .

- Antimicrobial Activity : The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics .

Case Studies

A recent study focused on the synthesis and evaluation of new triazole derivatives found that those with specific substitutions exhibited enhanced biological activities:

- Study on Antiproliferative Effects : A series of triazole derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that compounds with bromophenyl substitutions had improved efficacy compared to their unsubstituted counterparts .

- Inflammatory Response Modulation : In experiments involving LPS-stimulated PBMCs, compounds similar to 3-(3-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole significantly reduced TNF-α production by up to 60%, highlighting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。